molecular formula C18H13NO5 B2868413 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 325810-66-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2868413
CAS No.: 325810-66-0
M. Wt: 323.304
InChI Key: CKYINRFRIDYIOV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a benzodioxole moiety and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-oxochromene-3-carboxylic acid in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate optimizations for yield and purity could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a benzodioxole moiety and a chromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17(13-8-12-3-1-2-4-14(12)24-18(13)21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYINRFRIDYIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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